N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1,1-dioxothiolan-3-amine
Description
N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1,1-dioxothiolan-3-amine is a complex organic compound featuring an imidazo[1,2-a]pyridine moiety
Properties
IUPAC Name |
N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-16-4-3-10-24-13-18(22-21(16)24)14-27-20-7-5-17(6-8-20)12-23(2)19-9-11-28(25,26)15-19/h3-8,10,13,19H,9,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJALELSZGDRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)COC3=CC=C(C=C3)CN(C)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1,1-dioxothiolan-3-amine typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through condensation reactions involving 2-aminopyridine and α-bromoketones under microwave irradiation.
Functionalization of the core: Radical reactions and transition metal catalysis are employed to introduce various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the condensation and functionalization steps, and employing high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1,1-dioxothiolan-3-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1,1-dioxothiolan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1,1-dioxothiolan-3-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Modulation of oxidative stress pathways and inhibition of specific kinases.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Such as zolpidem and alpidem, which are used as sedatives and anxiolytics.
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
Uniqueness
N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1,1-dioxothiolan-3-amine stands out due to its unique combination of the imidazo[1,2-a]pyridine core with a dioxothiolan ring, which imparts distinct chemical and biological properties .
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